1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H10F4O and a molecular weight of 234.19 g/mol This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-difluoromethylbenzene with propan-2-one under specific conditions to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are limited, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Trifluoromethyl)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: Contains trifluoromethyl groups and an amino alcohol moiety.
Uniqueness
1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one is unique due to the presence of two difluoromethyl groups, which can significantly alter its chemical properties and reactivity compared to similar compounds with trifluoromethyl groups. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H10F4O |
---|---|
Molecular Weight |
234.19 g/mol |
IUPAC Name |
1-[2,3-bis(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10F4O/c1-6(16)5-7-3-2-4-8(10(12)13)9(7)11(14)15/h2-4,10-11H,5H2,1H3 |
InChI Key |
IZHBEADYIXNAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)C(F)F)C(F)F |
Origin of Product |
United States |
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